![molecular formula C21H20ClN3O2S B2610554 N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide CAS No. 894012-32-9](/img/structure/B2610554.png)
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide
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Description
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H20ClN3O2S and its molecular weight is 413.92. The purity is usually 95%.
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Scientific Research Applications
Novel Synthetic Pathways
Research has developed novel synthetic approaches for creating complex molecules, including oxalamides, which are crucial for medicinal chemistry and drug design. For instance, a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been established for synthesizing di- and mono-oxalamides, offering a new formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016). This method is simple, high-yielding, and provides a significant advancement in the synthesis of complex organic molecules.
Molecular Structure Analysis
Advanced studies on molecular structures have utilized compounds similar to N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide to understand the interactions and properties of novel materials. For example, research on substituted 2-methylene-1,3-oxazolidines, -1,3-thiazolidines, and related compounds has explored the reaction mechanisms and structural characteristics of these molecules, contributing to the field of organic chemistry and materials science (Basheer & Rappoport, 2006).
Catalysis and Chemical Reactions
The compound has also been a point of interest in studies focusing on catalysis and chemical reactions. For instance, copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides have been investigated, showcasing the utility of oxalamide derivatives in facilitating novel catalytic systems for efficient bond formation (De et al., 2017). These findings are critical for developing new synthetic routes in pharmaceuticals and materials science.
Antimicrobial and Antitumor Applications
Additionally, studies have synthesized and characterized new compounds for potential antimicrobial and antitumor applications. For example, novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides demonstrated significant cytotoxic activity against various cancer cell lines, offering insights into the design of new anticancer agents (Tomorowicz et al., 2020).
properties
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2S/c1-13-8-9-16(12-17(13)22)25-20(27)19(26)23-11-10-18-14(2)24-21(28-18)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYINAFXSJTVJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-chloro-4-methylphenyl)-N2-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)oxalamide |
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